![molecular formula C8H7NOS B1291708 Benzo[d]thiazol-5-ylmethanol CAS No. 394223-37-1](/img/structure/B1291708.png)
Benzo[d]thiazol-5-ylmethanol
Overview
Description
Benzo[d]thiazol-5-ylmethanol is a compound that belongs to the class of organic compounds known as benzothiazoles. These compounds contain a benzene ring fused to a thiazole ring, which is a five-membered ring with one nitrogen and one sulfur atom. Benzothiazoles are known for their diverse range of biological activities and applications in various fields, including materials science and pharmaceuticals.
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves cyclization reactions and the use of various starting materials and reagents to introduce different substituents onto the benzothiazole core. For instance, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate involves the cyclization of thioamide with 2-chloroacetoacetate, yielding a product with a thiazole ring . Although not directly related to this compound, these methods provide insight into the synthetic strategies that could be applied to similar compounds.
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be studied using various spectroscopic and analytical techniques. For example, the structure of 2-(benzo[d]thiazol-2-ylthio)-1-((1s, 3s)-3-mesityl-3-methylcyclobutyl) ethan-1-one was characterized using FT-IR, NMR, UV-Vis spectroscopies, and single-crystal X-ray diffraction methods . These techniques provide detailed information about the molecular geometry, vibrational modes, and chemical shifts, which are essential for understanding the properties and reactivity of the compound.
Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions, depending on their substituents and reaction conditions. An unusual reaction involving a benzothiazole derivative is the reaction of (E)-2-[(benzo[d]thiazol-2-ylimino)methyl]-5-(diethylamino)phenol with triphenylborane, which leads to a product with a disordered benzothiazole ring . This highlights the reactivity of the benzothiazole moiety and its potential to form complex structures under certain conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure and substituents. The solvent effects on molecular aggregation of benzothiazole derivatives have been studied, showing that the fluorescence emission spectra and circular dichroism (CD) spectra are affected by the compound concentration and solvent used, indicating the importance of molecular interactions in determining the properties of these compounds . Additionally, thermal analysis methods such as TG/DTA can summarize the behavior of benzothiazole derivatives against temperature, providing insights into their stability and decomposition patterns .
Scientific Research Applications
1. Building Blocks in Drug Discovery
Benzo[d]thiazol-5-ylmethanol derivatives have been identified as significant compounds in drug discovery. Durcik et al. (2020) discussed an efficient synthesis pathway for hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives. These derivatives serve as versatile building blocks, capable of being substituted at multiple positions to explore the chemical space around the molecule, especially when studied as a ligand for chosen targets (Durcik et al., 2020).
2. Antimicrobial and Anti-Proliferative Activities
Compounds derived from this compound have shown promising biological properties. Mansour et al. (2020) synthesized a series of thiazolyl pyrazoline derivatives linked to benzo[d]thiazole, which exhibited significant antimicrobial and anti-proliferative activities. Specifically, one derivative demonstrated a notable inhibitory effect on HCT-116 cancer cells, showcasing the potential of these compounds in medicinal applications (Mansour et al., 2020).
Future Directions
Benzothiazole derivatives, such as Benzo[d]thiazol-5-ylmethanol, have shown promise due to their distinctive structures and broad spectrum of biological effects . They have been explored for new anti-tumor small molecule drugs that simultaneously have anti-inflammatory and anticancer properties based on the advantages of benzothiazole frameworks .
Mechanism of Action
Target of Action
Benzo[d]thiazol-5-ylmethanol is a benzothiazole derivative, and these compounds have been found to exhibit diverse biological activities Benzothiazole derivatives have been studied for their anti-tubercular activity, with the target being dpre1 . They have also been identified as O-GlcNAcase (OGA) inhibitors, which are involved in the treatment of Alzheimer’s disease and other tauopathies .
Mode of Action
Benzothiazole derivatives have been found to inhibit the dpre1 enzyme, which is crucial for the survival of mycobacterium tuberculosis . As OGA inhibitors, they limit tau hyperphosphorylation and aggregation into pathological tau, which is beneficial in the treatment of Alzheimer’s disease and related neurodegenerative disorders .
Biochemical Pathways
The inhibition of the dpre1 enzyme disrupts the cell wall biosynthesis in mycobacterium tuberculosis . As OGA inhibitors, these compounds affect the O-GlcNAcylation pathway, which plays a role in the regulation of tau proteins .
Result of Action
Benzothiazole derivatives have shown potent inhibition against mycobacterium tuberculosis and have been linked to slowing motor neuron loss in certain mouse models .
properties
IUPAC Name |
1,3-benzothiazol-5-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c10-4-6-1-2-8-7(3-6)9-5-11-8/h1-3,5,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVXXFVXTHWXCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CO)N=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624301 | |
Record name | (1,3-Benzothiazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00624301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
394223-37-1 | |
Record name | (1,3-Benzothiazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00624301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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